Cas no 4163-81-9 (1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene)

1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene is a high-purity aromatic compound featuring both sulfonyl and trifluoromethyl functional groups, making it a versatile intermediate in organic synthesis. Its electron-withdrawing substituents enhance reactivity in nucleophilic substitution and cross-coupling reactions, particularly in pharmaceutical and agrochemical applications. The chloro group provides a handle for further functionalization, while the methylsulfonyl moiety improves solubility and stability. The trifluoromethyl group contributes to metabolic resistance and lipophilicity, valuable in bioactive molecule design. This compound is characterized by consistent quality, precise structural control, and compatibility with demanding synthetic protocols, supporting its use in advanced research and industrial processes.
1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene structure
4163-81-9 structure
Product Name:1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene
CAS No:4163-81-9
MF:C8H6ClF3O2S
MW:258.645250797272
MDL:MFCD04972731
CID:324647
PubChem ID:40427105
Update Time:2025-06-21

1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene Chemical and Physical Properties

Names and Identifiers

    • 1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene
    • 1-chloro-4-methylsulfonyl-2-(trifluoromethyl)benzene
    • 2-CHLORO-5-(METHYLSULFONYL)BENZOTRIFLUORIDE
    • Benzene,1-chloro-4-(methylsulfonyl)-2-(trifluoromethyl)-
    • <4-Chlor-3-trifluormethyl-phenyl>-methylsulfon
    • PC2817
    • FT-0602211
    • A825616
    • SCHEMBL172392
    • 1-chloranyl-4-methylsulfonyl-2-(trifluoromethyl)benzene
    • 1-Chloro-4-(methanesulfonyl)-2-(trifluoromethyl)benzene
    • 4163-81-9
    • DTXSID40654243
    • 4-ACETOXY-2-BUTANONETECH.90
    • 2-Chloro-5-methansulfonylbenzotrifluoride
    • MFCD04972731
    • CS-0452284
    • 2-Chloro-5-(methylsulphonyl)benzotrifluoride
    • 1-Chloro-4-(methylsulphonyl)-2-(trifluoromethyl)benzene
    • MDL: MFCD04972731
    • Inchi: 1S/C8H6ClF3O2S/c1-15(13,14)5-2-3-7(9)6(4-5)8(10,11)12/h2-4H,1H3
    • InChI Key: XQNSSMFXDYJAKF-UHFFFAOYSA-N
    • SMILES: ClC1C=CC(=CC=1C(F)(F)F)S(C)(=O)=O

Computed Properties

  • Exact Mass: 257.97300
  • Monoisotopic Mass: 257.973
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 320
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.4
  • Topological Polar Surface Area: 42.5A^2

Experimental Properties

  • Color/Form: No data avaiable
  • Density: 2.332
  • Melting Point: No data available
  • Boiling Point: 90.1°C at 760 mmHg
  • Flash Point: 8.3°C
  • Refractive Index: 1.432
  • PSA: 42.52000
  • LogP: 3.84310
  • Vapor Pressure: No data available

1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene Security Information

1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene Pricemore >>

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1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene Suppliers

Amadis Chemical Company Limited
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(CAS:4163-81-9)1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene
Order Number:A825616
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:10
Price ($):354.0
Email:sales@amadischem.com

Additional information on 1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene

Recent Advances in the Application of 1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene (CAS: 4163-81-9) in Chemical Biology and Pharmaceutical Research

The compound 1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene (CAS: 4163-81-9) has recently garnered significant attention in chemical biology and pharmaceutical research due to its unique structural features and versatile reactivity. This aromatic sulfone derivative, characterized by the presence of electron-withdrawing chloro, methylsulfonyl, and trifluoromethyl groups, serves as a valuable intermediate in the synthesis of bioactive molecules and functional materials. Recent studies have explored its applications in medicinal chemistry, agrochemical development, and materials science, highlighting its potential as a key building block for diverse chemical transformations.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of 4163-81-9 as a precursor for the synthesis of novel kinase inhibitors. Researchers successfully incorporated this scaffold into pyrazole-based compounds, which exhibited potent inhibitory activity against cyclin-dependent kinases (CDKs). The electron-deficient nature of the benzene ring, conferred by the trifluoromethyl and sulfonyl groups, was found to enhance binding affinity to the ATP-binding pocket of CDK2, with lead compounds showing IC50 values in the low nanomolar range. This work underscores the importance of 4163-81-9 in the development of targeted cancer therapies.

In the field of agrochemicals, a recent patent application (WO2023052145) disclosed novel herbicidal compositions containing derivatives of 1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene. The compounds demonstrated exceptional pre-emergence herbicidal activity against broadleaf weeds, with the sulfonyl group playing a crucial role in systemic translocation within plants. Structure-activity relationship studies revealed that modifications at the chloro position could fine-tune selectivity between crops and weeds, offering promising avenues for the development of next-generation herbicides with improved environmental profiles.

Advanced materials research has also benefited from the unique properties of 4163-81-9. A 2024 publication in Advanced Functional Materials reported the use of this compound as a monomer for the synthesis of sulfone-containing polymers with exceptional thermal stability and optical properties. The resulting materials showed high glass transition temperatures (>250°C) and excellent transparency in the visible spectrum, making them suitable for high-performance optical applications. The presence of the trifluoromethyl group was found to significantly enhance the polymer's solubility in organic solvents while maintaining desirable mechanical properties.

From a synthetic chemistry perspective, recent methodological advances have expanded the utility of 4163-81-9 as a versatile building block. A Nature Communications paper (2023) described a novel palladium-catalyzed cross-coupling reaction that enables direct functionalization of the chloro position while preserving the sensitive sulfonyl and trifluoromethyl groups. This breakthrough has opened new possibilities for the rapid diversification of this scaffold, facilitating the discovery of novel bioactive compounds. The methodology demonstrated excellent functional group tolerance and was successfully applied to the synthesis of several drug-like molecules currently under biological evaluation.

Ongoing research continues to explore the potential of 1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene in various applications. Current investigations include its use as a precursor for PET radiotracer development, where the trifluoromethyl group offers advantages for metabolic stability, and as a key intermediate in the synthesis of novel antiviral agents targeting RNA-dependent RNA polymerases. The compound's commercial availability and well-established safety profile further enhance its attractiveness for both academic and industrial research applications.

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Amadis Chemical Company Limited
(CAS:4163-81-9)1-Chloro-4-(methylsulfonyl)-2-(trifluoromethyl)benzene
A825616
Purity:99%
Quantity:1g
Price ($):354.0
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